6-(Cyclopropylmethoxy)pyridine-3-carbonitrile
Overview
Description
6-(Cyclopropylmethoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C10H10N2O . It exists as a white to off-white powder and is commonly referred to as CPC. The IUPAC name for this compound is 6-(cyclopropylmethoxy)nicotinonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O/c11-5-9-3-4-10(12-6-9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 174.2 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Researchers have synthesized and determined the crystal structures of various pyridine derivatives, including those with modifications at the carbonitrile group. These studies often aim to elucidate the compounds' molecular configurations, which can influence their chemical reactivity and potential applications in material science or pharmaceuticals. For instance, Moustafa and Girgis (2007) synthesized and determined the structures of compounds with cyclohepta and pyridine rings, providing insights into their bond lengths, valency angles, and hydrogen bonding (Moustafa & Girgis, 2007).
Optical and Structural Properties
The optical and structural properties of pyridine derivatives have been studied, with findings suggesting these compounds' potential in materials science. For example, Zedan, El-Taweel, and El-Menyawy (2020) examined two pyridine derivatives, revealing their monoclinic polycrystalline nature and estimating optical energy gaps, which could have implications for their use in optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
Several studies have focused on the corrosion inhibition properties of pyridine derivatives on various metals in acidic environments. This research is crucial for industrial applications, where preventing metal corrosion can significantly impact maintenance costs and equipment longevity. Ansari, Quraishi, and Singh (2015) investigated the adsorption and corrosion inhibition effect of pyridine derivatives on mild steel, demonstrating these compounds' effectiveness as corrosion inhibitors (Ansari, Quraishi, & Singh, 2015).
Molecular Docking and Antimicrobial Activity
The antimicrobial and antioxidant activities of newly synthesized pyridine derivatives have also been a subject of interest. Flefel, El-Sofany, El-Shahat, Naqvi, and Assirey (2018) prepared a series of novel pyridine and fused pyridine derivatives, subjected them to in silico molecular docking screenings, and evaluated their antimicrobial and antioxidant activities. Such studies indicate the potential pharmaceutical applications of these compounds (Flefel et al., 2018).
Photosensitivity and Device Characterization
Research into the photosensitivity and device characterization of pyridine derivatives suggests their utility in the development of optoelectronic devices. El-Menyawy, Zedan, and Nawar (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and analyzed their thermal stability, optical properties, and the performance of devices based on these materials, highlighting their potential in light-responsive applications (El-Menyawy, Zedan, & Nawar, 2019).
Properties
IUPAC Name |
6-(cyclopropylmethoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-5-9-3-4-10(12-6-9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPGCKPRZSRZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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